molecular formula C22H25N3O4 B4211930 N-(3,4-dimethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide

N-(3,4-dimethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide

Cat. No.: B4211930
M. Wt: 395.5 g/mol
InChI Key: MCWMEGMBPPJMSB-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxybenzoyl group, and a dimethylphenyl group. Its intricate molecular arrangement allows it to participate in a variety of chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide under basic conditions.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via acylation of the piperazine ring using 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethylphenyl Group: The final step involves the coupling of the dimethylphenyl group to the piperazine ring through a nucleophilic substitution reaction using 3,4-dimethylphenylamine.

Industrial Production Methods

Industrial production of This compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the piperazine ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide: can be compared with other similar compounds to highlight its uniqueness:

These comparisons emphasize the distinct structural features and reactivity of This compound , making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-14-4-7-17(12-15(14)2)24-20(26)13-19-21(27)23-10-11-25(19)22(28)16-5-8-18(29-3)9-6-16/h4-9,12,19H,10-11,13H2,1-3H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWMEGMBPPJMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4-dimethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide
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N-(3,4-dimethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide
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N-(3,4-dimethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide
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N-(3,4-dimethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide
Reactant of Route 5
N-(3,4-dimethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide
Reactant of Route 6
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N-(3,4-dimethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide

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